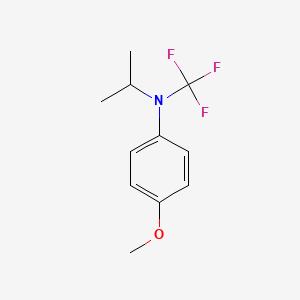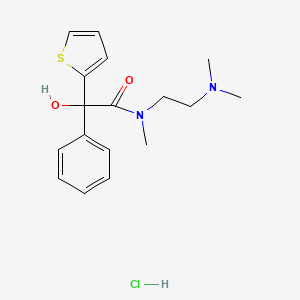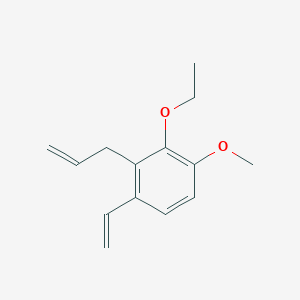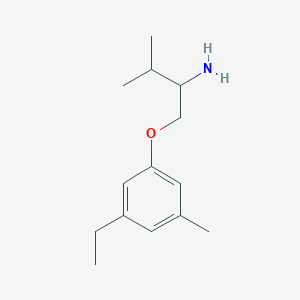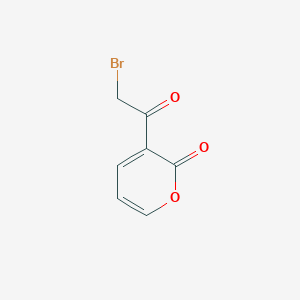
3-(Bromoacetyl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromoacetyl)-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. Pyranones are a group of organic compounds characterized by a six-membered ring containing one oxygen atom and a ketone group. The bromoacetyl group attached to the pyranone ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-(Bromoacetyl)-2H-pyran-2-one typically involves the reaction of 2H-pyran-2-one with bromoacetyl bromide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and yield.
Analyse Chemischer Reaktionen
3-(Bromoacetyl)-2H-pyran-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups, such as malononitrile, to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
3-(Bromoacetyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents. They are studied for their ability to inhibit the growth of cancer cells and bacteria.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity, which are useful in sensors and electronic devices.
Wirkmechanismus
The mechanism of action of 3-(Bromoacetyl)-2H-pyran-2-one involves its interaction with biological molecules. The bromoacetyl group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes in cells, making the compound effective as an antimicrobial or anticancer agent. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound can interfere with DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
3-(Bromoacetyl)-2H-pyran-2-one can be compared with other similar compounds such as:
3-(Bromoacetyl)coumarin: This compound also contains a bromoacetyl group but is based on a coumarin structure. It has similar reactivity but different biological activities.
3-(Bromoacetyl)chromen-2-one: Similar to the pyranone derivative, this compound is used in the synthesis of heterocyclic compounds and has potential biological applications.
3-(Bromoacetyl)furan: This compound has a furan ring instead of a pyranone ring and exhibits different chemical reactivity and applications.
The uniqueness of this compound lies in its ability to form a wide range of heterocyclic compounds with diverse biological activities, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
214046-09-0 |
|---|---|
Molekularformel |
C7H5BrO3 |
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)pyran-2-one |
InChI |
InChI=1S/C7H5BrO3/c8-4-6(9)5-2-1-3-11-7(5)10/h1-3H,4H2 |
InChI-Schlüssel |
MPQHQEHVLFPPOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=O)C(=C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


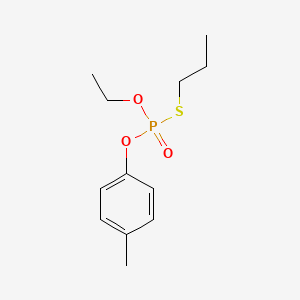

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
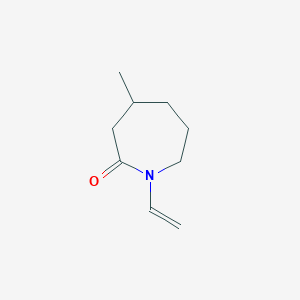
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
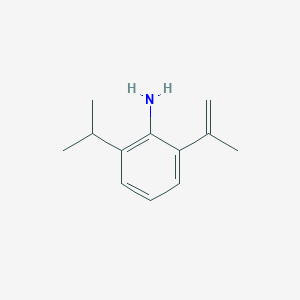
![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
